5-Aminoquinolin-6-ol
CAS No.: 99512-73-9
Cat. No.: VC7900881
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 99512-73-9 |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 5-aminoquinolin-6-ol |
| Standard InChI | InChI=1S/C9H8N2O/c10-9-6-2-1-5-11-7(6)3-4-8(9)12/h1-5,12H,10H2 |
| Standard InChI Key | MHHOZFQQQPZLFE-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC(=C2N)O)N=C1 |
| Canonical SMILES | C1=CC2=C(C=CC(=C2N)O)N=C1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-Aminoquinolin-6-ol consists of a quinoline backbone—a fused bicyclic system comprising a benzene ring and a pyridine ring. The amino (-NH) and hydroxyl (-OH) substituents at positions 5 and 6, respectively, introduce polarity and hydrogen-bonding capabilities, influencing its reactivity and interactions with biological targets . The IUPAC name, 5-aminoquinolin-6-ol, reflects this substitution pattern, while its SMILES notation () provides a precise representation of its atomic connectivity .
Table 1: Key Chemical Identifiers of 5-Aminoquinolin-6-ol
| Property | Value | Source |
|---|---|---|
| CAS Number | 99512-73-9 | PubChem |
| Molecular Formula | PubChem | |
| Molecular Weight | 160.17 g/mol | PubChem |
| SMILES | C1=CC2=C(C=CC(=C2N)O)N=C1 | PubChem |
| InChI Key | MHHOZFQQQPZLFE-UHFFFAOYSA-N | PubChem |
Synthesis and Structural Modification
Industrial-Scale Production
Industrial synthesis would prioritize cost-effective and high-yield processes, potentially employing continuous-flow reactors to enhance reaction control and scalability. Purification steps might involve recrystallization from ethanol or chromatography to isolate the target compound from regioisomers .
Chemical Reactivity and Derivatives
Oxidation and Reduction
The hydroxyl group at position 6 renders 5-aminoquinolin-6-ol susceptible to oxidation, potentially forming quinone-like structures under strong oxidizing conditions. Conversely, reduction of the pyridine ring could yield tetrahydroquinoline derivatives, altering the compound’s planarity and electronic properties .
Electrophilic Substitution
The amino group activates the quinoline ring toward electrophilic attack, enabling substitutions at positions 3 and 7. Halogenation or sulfonation at these sites could produce derivatives with enhanced bioactivity or material properties .
Biological Activity and Hypothetical Applications
Table 2: Comparative Bioactivity of Quinoline Derivatives
Challenges and Future Directions
Synthetic Optimization
Current limitations include the lack of regioselective methods for introducing functional groups on the quinoline scaffold. Advances in catalytic asymmetric synthesis or photocatalysis could address these challenges, enabling the production of enantiomerically pure derivatives for pharmacological testing .
Mechanistic Studies
Elucidating the molecular targets of 5-aminoquinolin-6-ol requires collaboration between computational chemists and microbiologists. Molecular docking simulations could predict interactions with bacterial membrane proteins, while transcriptomic analyses might reveal downstream effects on microbial gene expression .
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